4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
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Overview
Description
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HMB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods. HMB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.
Biochemical And Physiological Effects
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases.
Advantages And Limitations For Lab Experiments
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has several advantages for laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also has some limitations, including its low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Future Directions
For the study of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized using various methods, including the reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a yellow crystalline solid. Other methods for the synthesis of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have also been reported in the literature.
Scientific Research Applications
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been studied for its anti-cancer properties, with promising results in preclinical studies. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
51771-17-6 |
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Product Name |
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide |
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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